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C15H15F3N2O3S

Cat. No.: B12639074
M. Wt: 360.4 g/mol
InChI Key: QIFOGFJYGQCRFE-UHFFFAOYSA-N
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Description

Contextualization within Benzisothiazolinone and Benzothiazinone Chemical Classes

C15H15F3N2O3S is classified as a benzisothiazolinone (BIT). researchgate.netiucr.org Benzisothiazolinones are recognized for their broad-spectrum antimicrobial properties and are utilized as biocides. researchgate.netiucr.org This class of compounds is structurally related to benzothiazinones (BTZs), which are a significant area of research in the development of new antitubercular drugs. researchgate.netiucr.orgresearchgate.net Some BTZs, such as BTZ-043 and PBTZ-169, have advanced to clinical studies. researchgate.netiucr.orgnih.gov The research into benzisothiazolinone derivatives like this compound is often inspired by the promising results seen with the benzothiazinone class. researchgate.netiucr.org

Significance in Medicinal Chemistry and Chemical Biology Research

The significance of this compound in medicinal chemistry and chemical biology lies in its identity as a benzisothiazolinone derivative. researchgate.netiucr.org The broader class of benzisothiazolinones is of research interest due to their antimicrobial effects. researchgate.netiucr.orgresearchgate.net Specifically, N-acyl benzisothiazolinones have demonstrated in vitro activity against various mycobacteria, including Mycobacterium tuberculosis. researchgate.netiucr.org

However, the investigation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one revealed that, unlike some other N-acyl derivatives, this specific compound did not show inhibitory activity against the growth of Mycobacterium aurum and Mycobacterium smegmatis in vitro. researchgate.netiucr.org This finding underscores the critical influence of the side chain attached to the nitrogen atom of the benzisothiazolinone scaffold on its antimycobacterial activity, a principle that is also observed in the related benzothiazinone class of compounds. researchgate.netiucr.org

The study of this compound contributes to the structure-activity relationship knowledge base for this class of compounds. Its synthesis was unintentional, resulting from an attempt to create a different analogue. researchgate.netiucr.org The characterization of its crystal structure provides valuable data for computational and molecular modeling studies, which are integral to modern drug discovery efforts. researchgate.netiucr.orgresearchgate.net

Detailed Research Findings

Crystallographic Data

The crystal structure of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one has been determined by X-ray crystallography. researchgate.netiucr.org The compound crystallizes in the monoclinic system with the space group I2/a. researchgate.netiucr.orgresearchgate.net The nine-membered heterobicyclic system is nearly planar, and the cyclohexyl group is in a chair conformation. researchgate.netiucr.org A notable feature is the presence of an intramolecular N—S⋯O chalcogen bond. researchgate.netiucr.orgresearchgate.net In the crystal, molecules form centrosymmetric dimers through weak C—H⋯O hydrogen bonds. iucr.org

Crystallographic Parameter Value
Molecular FormulaThis compound
Crystal SystemMonoclinic
Space GroupI2/a
Z8

Antimycobacterial Evaluation

In vitro testing of this compound was conducted to assess its antimycobacterial properties. The compound was evaluated against Mycobacterium aurum and Mycobacterium smegmatis. The results indicated that it does not inhibit the growth of these mycobacterial species. researchgate.netiucr.org This lack of activity highlights the specificity of the structural requirements for antimycobacterial efficacy within the benzisothiazolinone class. researchgate.netiucr.org

Organism Activity
Mycobacterium aurumNo growth inhibition
Mycobacterium smegmatisNo growth inhibition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15F3N2O3S B12639074 C15H15F3N2O3S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15F3N2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

5-(diethyl-λ4-sulfanylidene)-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H15F3N2O3S/c1-3-24(4-2)11-12(21)19-14(23)20(13(11)22)10-7-5-6-9(8-10)15(16,17)18/h5-8H,3-4H2,1-2H3,(H,19,21,23)

InChI Key

QIFOGFJYGQCRFE-UHFFFAOYSA-N

Canonical SMILES

CCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)CC

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of C15h15f3n2o3s

Intentional and Unintentional Synthesis Approaches to C15H15F3N2O3S

The synthesis of this compound, particularly as the research compound BAY-1082439, is a multi-step process designed to construct its complex heterocyclic core and introduce specific functional groups. researchgate.net

Intentional Synthesis:

The general synthetic strategy for related 2,3-dihydroimidazo[1,2-c]quinazoline compounds, to which BAY-1082439 belongs, allows for modifications at the final step to vary the alkoxy moiety, indicating a convergent synthesis design. researchgate.net This approach is advantageous for creating a library of related compounds for structure-activity relationship (SAR) studies.

Unintentional Synthesis:

In the pursuit of synthesizing related but distinct chemical structures, unintentional formation of a compound with the molecular formula this compound has been reported. In an attempt to create a piperazin-1-carbonyl side chain-bearing benzisothiazolinone (BIT) derivative from 7-Nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one and cyclohexylmethyl bromide, the compound 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)-benzo[d]isothiazol-3(2H)-one was unintentionally produced. iucr.org This highlights how reaction conditions and the nature of starting materials can lead to unexpected but structurally characterized products.

Methodologies for Derivatization and Analog Development

The development of derivatives and analogs of this compound has been a key focus of research, primarily to optimize its properties as a phosphoinositide 3-kinase (PI3K) inhibitor. researchgate.net The core structure, a 2,3-dihydroimidazo[1,2-c]quinazoline, serves as a scaffold for these modifications.

Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of new analogs. For instance, the development of BAY-1082439 was an optimization effort from a previous generation of PI3K inhibitors, such as copanlisib. researchgate.net The goal was to create an orally bioavailable inhibitor with a balanced activity against PI3Kα and PI3Kβ isoforms. researchgate.net The synthetic approach allows for late-stage modification of the R8-alkoxy moiety, which is a common strategy for generating a diverse set of analogs for biological screening. researchgate.net

The development of flavonoid-based amide derivatives has also been explored as a strategy to target the PI3K/AKT signaling pathway, indicating that the pharmacophore of this compound can inspire the design of entirely new classes of compounds. researchgate.net Similarly, the synthesis of novel analogs of ZSTK474, another PI3K inhibitor, by modifying the benzimidazole (B57391) ring, underscores the general strategy of exploring substitutions on the core heterocyclic system to enhance potency and selectivity. nih.gov

Below is a table summarizing key analogs and their intended modifications:

Compound/Analog Series Core Structure Modification Strategy Therapeutic Goal
BAY-10824392,3-dihydroimidazo[1,2-c]quinazolineOptimization of R8-alkoxy moietyBalanced PI3Kα/PI3Kβ inhibition researchgate.net
Flavonoid-based amidesFlavonoidHybrid compound designPI3K/AKT pathway regulation researchgate.net
ZSTK474 AnalogsBenzimidazoleSubstitution at positions 4 and 6Pan-class I PI3K inhibition nih.gov

Mechanistic Studies of Reaction Pathways

The mechanistic aspects of the reactions leading to this compound and its analogs are rooted in fundamental organic chemistry principles. The synthesis of the 2,3-dihydroimidazo[1,2-c]quinazoline core likely involves a series of condensation and cyclization reactions.

For the unintentional synthesis of the benzisothiazolinone derivative, the reaction mechanism likely involves nucleophilic substitution, where the nitrogen of the benzisothiazolinone precursor acts as a nucleophile attacking the electrophilic carbon of cyclohexylmethyl bromide. iucr.org

In the context of its biological activity, mechanistic studies have focused on how BAY-1082439 interacts with its target proteins. Molecular docking studies have been employed to understand the binding of BAY-1082439 to the ATP-binding cassette transporters P-gp and BCRP. researchgate.netresearchgate.net These computational studies predict the formation of stable complexes and identify key polar interactions and binding domains. researchgate.net For example, the interaction with P-gp and BCRP has been shown to stimulate ATPase activity, which may influence the efflux of other drugs. researchgate.netnih.gov

Crystallographic and Molecular Structural Analysis of C15h15f3n2o3s

Crystal System and Space Group Determination

The structural analysis of C15H15F3N2O3S was conducted using single-crystal X-ray diffraction at a temperature of 100 K. iucr.org The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. iucr.orgresearchgate.netresearchgate.netresearchgate.net The specific space group was determined to be I2/a, a centrosymmetric space group. iucr.orgresearchgate.netresearchgate.netresearchgate.net The unit cell of the crystal contains eight molecules (Z = 8). iucr.orgresearchgate.netresearchgate.netresearchgate.net

Detailed crystallographic data are presented in the table below.

Parameter Value
Chemical FormulaThis compound
Molecular Weight (Mr)360.35
Crystal SystemMonoclinic
Space GroupI2/a
Temperature (K)100
a (Å)21.9709 (15)
b (Å)5.1271 (4)
c (Å)27.022 (2)
β (°)93.633 (4)
Volume (ų)3037.8 (4)
Z8
Data sourced from IUCr Journals. iucr.org

Molecular Conformation and Geometry within the Crystalline Lattice

Within the crystalline lattice, the molecule exhibits a well-defined conformation. The core nine-membered heterobicyclic benzisothiazolinone (BIT) system is nearly flat, with a root-mean-square deviation of 0.0294 Å. iucr.org In contrast, the appended cyclohexyl group is not planar and adopts a stable chair conformation, which is the lowest energy conformation for a six-membered aliphatic ring. iucr.orgresearchgate.netresearchgate.netresearchgate.net

The C—C—C bond angles within the benzene (B151609) ring show slight alternation, with larger angles associated with the carbon atoms bonded to electron-withdrawing substituents, namely the carbonyl group, the nitro group (NO2), and the trifluoromethyl group (CF3). iucr.org The orientation of the planar BIT moiety relative to the cyclohexylmethyl group results in axial chirality for the molecule. iucr.org However, because the crystal structure is centrosymmetric, it contains an equal mixture of both enantiomeric conformers. iucr.org

Intramolecular Interactions (e.g., N—S⋯O Chalcogen Bonding)

A notable feature of the molecular structure of this compound is the presence of an intramolecular chalcogen bond. iucr.orgresearchgate.netresearchgate.netresearchgate.net This non-covalent interaction occurs between the sulfur atom (S1) of the benzisothiazolinone ring and one of the oxygen atoms (O2) of the nitro group. iucr.orgresearchgate.netresearchgate.netresearchgate.net

The geometric parameters of this interaction provide strong evidence for its existence. The distance between the sulfur and oxygen atoms (S1⋯O2) is 2.603 (2) Å, which is significantly shorter than the sum of their van der Waals radii. iucr.org Furthermore, the N2—S1⋯O2 angle is 162.74 (8)°, indicating that the oxygen atom is positioned almost directly along the extension of the covalent N2—S1 bond. iucr.orgresearchgate.netresearchgate.netresearchgate.net This linearity is a characteristic feature of chalcogen bonds. iucr.org

Intramolecular Interaction Atoms Involved Distance (Å) Angle (°)
Chalcogen BondS1···O22.603 (2)N2—S1···O2: 162.74 (8)
Data sourced from IUCr Journals. iucr.org

Supramolecular Assembly and Intermolecular Interactions in the Solid State (e.g., C—H⋯O hydrogen bonding)

In the solid state, molecules of this compound are organized into a higher-order supramolecular structure through a series of intermolecular interactions. iucr.orgresearchgate.net The most significant of these is a weak C—H⋯O hydrogen bond. iucr.orgresearchgate.net This interaction leads to the formation of centrosymmetric dimers. iucr.orgresearchgate.netresearchgate.net

Specifically, a hydrogen atom attached to the electron-deficient benzene ring acts as a hydrogen bond donor, interacting with the carbonyl oxygen atom (O1) of an adjacent molecule. iucr.orgresearchgate.netresearchgate.net This interaction results in a distinct R²₂(10) ring motif. iucr.orgresearchgate.netresearchgate.netresearchgate.net The packing of these dimers is efficient, with a calculated packing index of 71.6%. iucr.org

A Hirshfeld surface analysis confirms the prevalence of O···H contacts, which are characteristic of hydrogen bonding. iucr.org Additionally, the analysis reveals the presence of numerous H···H contacts, arising from the close packing of the cyclohexyl groups. iucr.org Another notable, albeit less dominant, interaction is a short intermolecular O···N contact measuring 2.87 Å between molecules related by a 2₁ screw symmetry. iucr.org Interestingly, no intermolecular F···F contacts between the trifluoromethyl groups were observed in the crystal structure. iucr.org

Intermolecular Interaction Donor-H···Acceptor Description
Weak Hydrogen BondC—H···OForms centrosymmetric dimers with an R²₂(10) motif between the benzene ring and the carbonyl oxygen. iucr.orgresearchgate.netresearchgate.netresearchgate.net
van der Waals ContactsH···HArise from the close packing of cyclohexyl groups. iucr.org
Short ContactO···NA short contact of 2.87 Å is observed between adjacent molecules. iucr.org
Data sourced from IUCr Journals. iucr.org

Investigations into the Biological Activity and Molecular Mechanisms of C15h15f3n2o3s

Androgen Receptor Modulation Research

Research into the androgen receptor (AR) modulating properties has centered on the compound JNJ-26146900. Developed by Johnson & Johnson, this molecule was investigated as a potential treatment for prostate cancer due to its selective effects on the androgen receptor. cancer-research-network.com

In vitro studies were conducted to characterize the interaction of JNJ-26146900 with the androgen receptor. The compound was found to bind to the rat androgen receptor (AR) with a reported inhibition constant (Ki) of 400 nM. medchemexpress.comnih.gov Further investigations in cell-based assays confirmed that JNJ-26146900 acts as a pure androgen antagonist. nih.govresearchgate.netresearchgate.net Its antagonist profile in these in vitro models was found to be similar to that of the established antiandrogen drug, Bicalutamide (B1683754). nih.govresearchgate.net Unlike its activity at the androgen receptor, JNJ-26146900 showed no significant activity at human progesterone, glucocorticoid, or estrogen (ERα) receptors in vitro. bioworld.com

Table 1: In Vitro Androgen Receptor Binding Affinity of JNJ-26146900

Compound Target Binding Affinity (Ki) Assay System
JNJ-26146900 Rat Androgen Receptor 400 nM Transfected Cos-7 cells

Preclinical studies in animal models, particularly rats, revealed the tissue-selective nature of JNJ-26146900, a hallmark of selective androgen receptor modulators (SARMs). nih.govresearchgate.net While demonstrating anti-androgenic effects in the prostate, it exhibited anabolic, or androgenic, effects in other tissues like bone and muscle.

In intact male rats, orally administered JNJ-26146900 reduced the weight of the ventral prostate, an androgen-dependent tissue, with an ED50 of 20-30 mg/kg, which is comparable to Bicalutamide. nih.govresearchgate.net In castrated (orchidectomized) rat models, which experience significant bone and muscle loss due to androgen deprivation, JNJ-26146900 showed protective effects. nih.govwikipedia.org Treatment with the compound at 30 mg/kg significantly reduced castration-induced tibial bone loss. medchemexpress.comnih.gov Key parameters of bone health, including bone volume, trabecular number, and connectivity, were better maintained in treated animals compared to the orchidectomized control group. nih.govresearchgate.net

Furthermore, JNJ-26146900 was found to partially prevent the loss of lean body mass that follows orchidectomy in rats. researchgate.netwikipedia.org This dual activity—antagonistic in the prostate while agonistic or protective in bone and muscle—is the defining characteristic of a SARM, which aims to provide therapeutic benefits in target tissues while minimizing side effects elsewhere. researchgate.netnih.gov

Table 2: Preclinical Tissue-Selective Effects of JNJ-26146900 in Rats

Tissue Model Effect of JNJ-26146900 Observed Activity
Prostate Intact Male Rats Reduced ventral prostate weight Anti-androgenic
Bone (Tibia) Orchidectomized Rats Significantly reduced bone loss Anabolic/Protective
Muscle Orchidectomized Rats Partially prevented loss of lean body mass Anabolic/Protective

In Vitro Receptor Binding and Antagonistic Activity

Antimycobacterial Activity Studies

A different compound with the formula C15H15F3N2O3S, specifically 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, was evaluated for its activity against mycobacteria. This research falls within a broader effort to develop new antimycobacterial agents based on the benzisothiazolinone (BIT) scaffold. researchgate.netiucr.org

The N-cyclohexylmethyl benzisothiazolinone derivative was tested in vitro for its ability to inhibit the growth of non-pathogenic mycobacterial species that are often used in the early stages of drug discovery, such as Mycobacterium aurum and Mycobacterium smegmatis. researchgate.netiucr.org The results of these assays were definitive: the compound did not show any inhibitory activity against either M. aurum or M. smegmatis at concentrations up to 100 µM. researchgate.netiucr.orgresearchgate.net

The lack of antimycobacterial activity for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one is a significant finding when compared to other related compounds. researchgate.net Research has shown that other derivatives of the 7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one scaffold, particularly those with N-acyl side chains, do exhibit in vitro activity against mycobacteria. researchgate.netiucr.org This contrast underscores the critical importance of the substituent at the N-2 position of the benzisothiazolinone core in determining antimycobacterial efficacy. iucr.org The N-cyclohexylmethyl group, in this case, renders the molecule inactive, unlike other side chains that confer inhibitory properties. researchgate.net

This structure-activity relationship is also observed in the related class of benzothiazinones (BTZs), such as BTZ-043, which are potent antitubercular agents that have progressed to clinical studies. researchgate.netiucr.org The findings reinforce that the nature of the side chain appended to the nitrogen atom of the core heterocyclic system is a crucial determinant of antimycobacterial activity. iucr.org

In Vitro Evaluation against Mycobacterial Strains (e.g., Mycobacterium aurum, Mycobacterium smegmatis)

Other Documented Biological Activities in Preclinical Contexts (e.g., anti-tumor effects in specific animal models)

The primary documented biological activity for a compound with the formula this compound in a preclinical anti-tumor context relates to JNJ-26146900 and its effect on prostate cancer models. nih.govresearchgate.net

Leveraging its function as an androgen receptor antagonist, JNJ-26146900 was evaluated in rodent models of prostate cancer. In the Dunning rat model, which is androgen-sensitive, the compound effectively prevented prostate tumor growth, with maximal inhibition observed at a dose of 10 mg/kg. nih.govresearchgate.net Additionally, its efficacy was tested in a mouse xenograft model using CWR22-LD1 human prostate cancer cells. In this model, JNJ-26146900 significantly slowed tumor growth. nih.govbioworld.com These findings demonstrated that the compound's in vitro anti-androgenic activity translates to anti-tumor effects in relevant in vivo cancer models. withpower.comresearchgate.net

Table 3: Anti-Tumor Activity of JNJ-26146900 in Preclinical Cancer Models

Animal Model Cancer Cell Type Route of Administration Outcome
Dunning Rat Prostate Cancer Oral Prevented tumor growth
Mouse Xenograft CWR22-LD1 Human Prostate Oral Significantly slowed tumor growth

Molecular Mechanism of Action Elucidation

The molecular mechanisms of action for the compounds identified with the formula this compound are fundamentally different, reflecting their distinct structural classes. One compound acts as a modulator of the androgen receptor, while the other, a benzisothiazolinone derivative, has been investigated in the context of antimycobacterial research, a field where related compounds are known to inhibit the enzyme DprE1.

Androgen Receptor Modulation by JNJ-26146900

The compound JNJ-26146900, a nonsteroidal indole (B1671886) derivative, is a selective androgen receptor modulator (SARM). medchemexpress.comwikipedia.org Its mechanism of action involves binding to the androgen receptor (AR), a type of nuclear receptor that is activated by binding to androgenic hormones like testosterone (B1683101) and dihydrotestosterone (B1667394). medchemexpress.comchemsrc.com Upon activation, the receptor translocates to the nucleus and modulates gene transcription. medkoo.com

JNJ-26146900 exhibits a tissue-selective profile, acting as an antagonist in some tissues, like the prostate, while having anabolic, or androgenic, effects in others, such as bone and muscle. medchemexpress.comwikipedia.org In preclinical studies, it was shown to bind to the rat androgen receptor with a moderate affinity. medchemexpress.comnih.gov In cell-based assays, it acted as a pure androgen antagonist, with a profile similar to the antiandrogen drug bicalutamide. nih.gov

This mixed agonist and antagonist activity is a hallmark of SARMs. wikipedia.org The antagonistic action in the prostate was demonstrated by the reduction of prostate weight and the inhibition of prostate tumor growth in animal models. medchemexpress.comnih.gov Conversely, its agonistic effects in other tissues were shown by its ability to partially prevent the loss of bone and lean body mass that occurs after castration. wikipedia.orgnih.gov This tissue-selective modulation of the androgen receptor is the core of its molecular mechanism, offering the potential for therapeutic benefits in conditions like prostate cancer while mitigating some of the side effects associated with traditional anti-androgen therapies. nih.govwithpower.com

Investigation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one and DprE1 Inhibition

The chemical formula this compound also corresponds to the benzisothiazolinone derivative, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. researchgate.netiucr.org This compound belongs to a class of sulfur-containing heterocycles that have been investigated for a range of biological activities, including as antimicrobial agents. researchgate.netresearchgate.net

Notably, a related class of compounds, the benzothiazinones (BTZs), are potent antitubercular agents. researchgate.net The mechanism of action for BTZs involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). researchgate.netmdpi.com DprE1 is crucial for the synthesis of the mycobacterial cell wall, and its inhibition is a validated strategy for anti-tuberculosis drug development. researchgate.netmdpi.com

Given the structural similarity and the mention of DprE1 inhibition in the context of related compounds, it was hypothesized that the this compound benzisothiazolinone derivative might also exhibit antimycobacterial activity through this mechanism. However, research findings indicate that this specific compound, the N-cyclohexylmethyl analogue, did not inhibit the growth of Mycobacterium aurum and Mycobacterium smegmatis in vitro. researchgate.netiucr.orgnih.gov This is in contrast to other N-acyl substituted 7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-ones which did show activity. researchgate.net

Therefore, for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, the molecular mechanism of action does not appear to involve the inhibition of DprE1 in the context of the mycobacterial species tested. researchgate.netiucr.org The nature of the substituent on the nitrogen atom of the benzisothiazolinone scaffold is critical for its biological activity. researchgate.net

Detailed Research Findings

The following tables summarize the key research findings for the two compounds with the chemical formula this compound.

Table 1: Preclinical Findings for JNJ-26146900 (SARM)

Parameter Finding Species/Model Reference
Binding Affinity Ki of 400 nM for rat androgen receptor Rat medchemexpress.comnih.gov
In Vitro Activity Pure androgen antagonist Cell-based assay nih.gov
Prostate Effects Reduces ventral prostate weight (ED50 of 20-30 mg/kg) Intact Rats nih.gov
Tumor Inhibition Prevented prostate tumor growth in the Dunning rat model Rat medchemexpress.comnih.gov
Tumor Inhibition Slowed tumor growth in a CWR22-LD1 mouse xenograft model Mouse nih.gov
Bone Effects Significantly reduced castration-induced tibial bone loss at 30 mg/kg Orchidectomized Rats medchemexpress.comnih.gov

| Body Composition | Partially prevented orchidectomy-induced loss of lean body mass | Orchidectomized Rats | nih.gov |

Table 2: Findings for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one

Parameter Finding Method Reference
Synthesis Unintentionally obtained from the reaction of a piperazine-carbonyl benzisothiazolinone precursor and cyclohexylmethyl bromide Chemical Synthesis researchgate.net
Crystal Structure Crystallizes in the monoclinic system, space group I2/a. The nine-membered heterobicyclic system is virtually planar. X-ray Crystallography researchgate.netiucr.org
Antimycobacterial Activity Does not inhibit the growth of Mycobacterium aurum and Mycobacterium smegmatis in vitro. Microbiological Assay researchgate.netiucr.orgnih.gov
Molecular Interaction Forms centrosymmetric dimers through weak C—H⋯O hydrogen bonding in the crystal. X-ray Crystallography researchgate.netnih.gov

| Intramolecular Bonding | Evidence of intramolecular N—S⋯O chalcogen bonding. | X-ray Crystallography | researchgate.net |

Structure Activity Relationship Sar and Computational Studies of C15h15f3n2o3s

Correlation of Structural Modifications with Observed Biological Responses

The biological activity of non-steroidal antiandrogens like C15H15F3N2O3S, an analog of bicalutamide (B1683754), is highly sensitive to structural modifications. nih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying key pharmacophoric features that govern the compound's affinity for the androgen receptor (AR) and its antagonist activity. researchgate.net

Key structural regions of bicalutamide and its analogs, including the aromatic rings (A and B) and the linker region (C), have been systematically modified to probe their impact on biological response. nih.govcardiff.ac.uk For instance, the trifluoromethyl (-CF3) group on ring A is crucial for potent antiandrogenic activity. The sulfonyl linker, present in this compound, and the amide moiety are also critical for establishing necessary interactions within the AR ligand-binding pocket. nih.gov

Modifications to the propionanilide core have demonstrated that even minor chemical changes can lead to significant variations in pharmacological outcomes. nih.gov For example, the introduction of different substituents on the phenyl ring can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and antagonist versus agonist profile. acs.org The chirality of the molecule is also a determining factor, with the (R)-isomer of bicalutamide exhibiting significantly higher affinity for the AR than the (S)-isomer. wikipedia.org

The following table summarizes the impact of key structural features on the biological activity of bicalutamide analogs:

Structural FeatureModificationImpact on Biological Activity
Ring A Presence of electron-withdrawing groups (e.g., -CF3, -NO2)Enhances binding affinity and antagonist activity.
Ring B Substitution pattern and nature of substituentsModulates steric and electronic interactions with the receptor.
Linker (C) Sulfonyl, sulfoxide, or sulfide (B99878) bridgeInfluences the overall conformation and interaction with key residues in the binding pocket. cardiff.ac.uk
Chirality (R)- vs. (S)-isomerThe (R)-isomer typically shows significantly higher affinity for the androgen receptor. wikipedia.org

In Silico Modeling of Ligand-Target Interactions (e.g., Molecular Docking with Androgen Receptor)

Molecular docking studies have provided invaluable insights into the binding mode of this compound and its analogs within the ligand-binding domain of the androgen receptor. cardiff.ac.ukphyschemres.org These computational simulations predict the preferred orientation of the ligand and the key intermolecular interactions that stabilize the ligand-receptor complex. mdpi.com

For non-steroidal antagonists like this compound, docking studies reveal critical interactions with specific amino acid residues in the AR binding pocket. These interactions typically include:

Hydrogen bonds: The amide and sulfonyl groups of the ligand can form hydrogen bonds with residues such as Gln711 and Arg752.

Hydrophobic interactions: The aromatic rings and the trifluoromethyl group engage in hydrophobic interactions with a pocket lined by residues like Leu704, Val716, Met745, and Phe764. nih.gov

Pi-pi stacking: The aromatic rings of the ligand can form pi-pi stacking interactions with the phenyl ring of Phe764. physchemres.org

These interactions are crucial for stabilizing the antagonist conformation of the receptor, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription. frontiersin.org The binding energy, calculated from docking simulations, provides a quantitative estimate of the ligand's affinity for the receptor. mdpi.com For example, studies on similar compounds have shown binding scores in the range of -8.5 to -8.8 kcal/mol, indicating strong binding to the androgen receptor. nih.gov

Interaction TypeKey Ligand MoietiesInteracting AR Residues
Hydrogen BondingAmide, SulfonylGln711, Arg752
Hydrophobic InteractionsAromatic rings, -CF3 groupLeu704, Val716, Met745, Phe764
Pi-Pi StackingAromatic ringsPhe764

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.comijpsr.com For this compound and its analogs, QSAR models have been developed to predict their antiandrogenic potency based on various molecular descriptors. nih.gov

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., logP) which govern the compound's partitioning between aqueous and lipid environments.

Topological: which describe the connectivity of atoms within the molecule. nih.gov

A typical QSAR model is represented by a linear or non-linear equation that relates a set of descriptors to the observed biological activity (e.g., IC50). nih.govbiolscigroup.us For instance, a QSAR study on a series of antiandrogens might reveal that high antagonist activity is correlated with a high dipole moment and a specific range of molecular volume. biolscigroup.us These models are not only predictive but also provide mechanistic insights by highlighting the key physicochemical properties that drive biological activity. nih.gov The statistical validity of QSAR models is assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.us

Advanced Computational Methodologies (e.g., Density Functional Theory for energetic analysis)

Advanced computational methods like Density Functional Theory (DFT) have been employed to gain a deeper understanding of the electronic structure and energetic properties of this compound. cardiff.ac.ukphyschemres.org DFT calculations can provide accurate information on:

Molecular geometry: Optimizing the three-dimensional structure of the molecule.

Electronic properties: Calculating the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. biolscigroup.us

Reactivity descriptors: Determining parameters like chemical hardness and softness, which can correlate with the molecule's reactivity and stability. nih.govrsc.org

Energetic analysis using DFT can help in understanding the stability of different conformations of the molecule and the energy barriers for rotation around single bonds, which is crucial for how the ligand adapts its shape to fit into the receptor's binding pocket. colab.wsresearchgate.net Furthermore, DFT calculations are often used to derive accurate partial charges for use in molecular docking and molecular dynamics simulations, thereby improving the accuracy of these higher-level computational models. biolscigroup.usgaussian.com

Preclinical Pharmacodynamics and in Vivo Efficacy Studies of C15h15f3n2o3s

Efficacy Evaluation in Animal Models of Prostate Cancer

Preclinical assessments of GSK2881078 have explored its impact on tissues relevant to prostate cancer, primarily focusing on its tissue-selective androgenic activity. In studies involving orchidectomized (castrated) rat models, which are instrumental in understanding the effects of androgens on prostate tissue, GSK2881078 demonstrated a desirable selective profile. oup.comnih.gov

In a notable preclinical study, GSK2881078 was administered to orchidectomized rats. The results indicated that the compound was effective in restoring the weight of the levator ani muscle, an androgen-sensitive muscle, to levels comparable to those in non-castrated (sham-operated) rats. oup.comnih.gov Crucially, this significant anabolic effect on muscle was accompanied by only a minor increase in prostate weight when compared to the vehicle-treated orchidectomized control group. oup.comnih.gov This suggests a high degree of tissue selectivity, a key characteristic sought in SARMs for potential therapeutic applications where muscle-building effects are desired without stimulating prostatic growth. nih.gov

While direct studies on the efficacy of GSK2881078 in reducing tumor size in prostate cancer xenograft models are not extensively detailed in available research, its ability to induce androgen receptor (AR)-mediated transcriptional activation has been confirmed in PC3(AR)2 cells, a human prostate cancer cell line engineered to express the androgen receptor. abmole.comresearchgate.net The compound demonstrated a potent EC50 value of 3.99 nM in these cells, indicating strong activity at the cellular level. abmole.comresearchgate.net

Table 1: Effect of GSK2881078 on Prostate and Anabolic Tissue in Orchidectomized Rats

ParameterTreatment GroupOutcomeSource
Prostate Weight GSK2881078Minor increase compared to vehicle-treated orchidectomized rats oup.comnih.gov
Levator Ani Muscle Weight GSK2881078Restored to levels of sham-operated (non-castrated) rats oup.comnih.gov

Assessment of Effects on Bone and Lean Body Mass in Preclinical Orchidectomy Models

The anabolic potential of GSK2881078 extends beyond muscle tissue to include beneficial effects on bone. Orchidectomy in male rats is a standard preclinical model that leads to bone loss, mimicking osteoporosis. nih.gov Studies in this model have been crucial in demonstrating the bone-protective effects of various SARMs.

Regarding lean body mass, preclinical studies have shown that GSK2881078 produces significant anabolic responses in skeletal muscle of orchidectomized rodents. researchgate.net This effect is a cornerstone of its therapeutic rationale, which is aimed at combating muscle wasting associated with various diseases. researchgate.net

Table 2: Preclinical Effects of GSK2881078 on Body Composition in Orchidectomy Models

ParameterAnimal ModelEffect of GSK2881078Source
Lean Body Mass Orchidectomized RodentsImproved anabolic response in skeletal muscle researchgate.net
Bone Mass Orchidectomized RatsImplied positive effect due to SARM classification and anabolic nature nih.govwikipedia.orgresearchgate.net

Comparative Pharmacodynamic Analysis with Reference Compounds in Preclinical Settings

The preclinical pharmacodynamic profile of GSK2881078 has been compared with that of endogenous androgens like dihydrotestosterone (B1667394) (DHT). These comparative studies are essential for establishing the tissue selectivity and potential therapeutic advantages of a SARM.

In orchidectomized rodents, GSK2881078 demonstrated improved anabolic responses in skeletal muscle compared to DHT, while producing only minor increases in prostate weight. researchgate.net This highlights the key difference and advantage of a SARM over a non-selective androgen, which would be expected to stimulate both muscle and prostate tissue more uniformly.

The tissue selectivity of GSK2881078 was further quantified in a Hershberger assay, a standard in vivo screening method for androgenic and anti-androgenic substances. oup.com This assay confirmed the compound's anabolic activity in androgen-responsive skeletal muscles with reduced effects in other androgen-sensitive tissues compared to DHT. oup.com

When compared to other SARMs, such as RAD-140 and GLPG0492, GSK2881078 showed potent in vitro androgenic activity in a reporter gene assay using prostate carcinoma cells. researchgate.net This indicates its strong ability to activate the androgen receptor, which is consistent with its observed in vivo anabolic effects. researchgate.net

Table 3: Comparative Preclinical Pharmacodynamics of GSK2881078

CompoundAnabolic Effect (Skeletal Muscle)Androgenic Effect (Prostate)Source
GSK2881078 Improved response compared to DHTMinor increase compared to vehicle researchgate.netoup.comnih.gov
Dihydrotestosterone (DHT) Strong anabolic effectStrong androgenic effect researchgate.net

Compound Names:

Chemical FormulaCommon Name/Identifier
C15H15F3N2O3SGSK2881078
Not ApplicableDihydrotestosterone (DHT)
Not ApplicableRAD-140
Not ApplicableGLPG0492

Analytical Methodologies for C15h15f3n2o3s Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of synthesized compounds like C15H15F3N2O3S. These methods provide a unique spectral "fingerprint" based on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. For 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)-benzo[d]isothiazol-3(2H)-one, NMR spectra were recorded on 400 MHz or 500 MHz spectrometers. iucr.org Chemical shifts for proton (¹H) and carbon-¹³ (¹³C) are reported relative to the residual solvent signal, while fluorine-¹⁹ (¹⁹F) chemical shifts are referenced to an external standard (CFCl₃). iucr.org

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)-benzo[d]isothiazol-3(2H)-one was recorded using an ATR (Attenuated Total Reflectance) spectrometer, which is a common technique for obtaining high-quality spectra of solid and liquid samples. iucr.org

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. Various MS techniques have been employed in the analysis of this compound, including Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), and Electron Ionization (EI). iucr.org High-resolution mass spectrometry, such as with an Orbitrap mass spectrometer, allows for highly accurate mass measurements, which is crucial for confirming the molecular formula. iucr.org

X-ray Crystallography has also been used to determine the precise three-dimensional arrangement of atoms in the crystalline state of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)-benzo[d]isothiazol-3(2H)-one. iucr.org This technique revealed that the compound crystallizes in the monoclinic system and confirmed the chair conformation of the cyclohexyl group and the planar nature of the nine-membered heterobicyclic system. iucr.orgresearchgate.netresearchgate.net

Spectroscopic Data for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)-benzo[d]isothiazol-3(2H)-one
Technique Instrumentation/Details
NMR SpectroscopyAgilent VNMRS 400 MHz or Varian INOVA 500 MHz spectrometer. ¹H and ¹³C shifts relative to solvent; ¹⁹F shifts relative to external CFCl₃. iucr.org
Infrared SpectroscopyBruker Tensor II Platinum ATR spectrometer. iucr.org
Mass SpectrometryAdvion Expression compact mass spectrometer (APCI), Thermo Scientific Q Exactive™ Plus Orbitrap mass spectrometer (ESI), Finnigan MAT 95 mass spectrometer (EI). iucr.org
X-ray CrystallographyConfirmed monoclinic crystal system, space group I2/a. iucr.orgresearchgate.netresearchgate.net

Chromatographic Separation and Purification Methods for Compound Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation of the target compound from reaction mixtures and for the assessment of its purity. ijpsjournal.comsunnypharmtech.com High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale separations in pharmaceutical research. rotachrom.com

For the purity assessment of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)-benzo[d]isothiazol-3(2H)-one, a specific HPLC method was utilized. iucr.org This method employed a reversed-phase C18 column, which separates compounds based on their hydrophobicity. iucr.orgnih.gov The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, enhancing the specificity of detection. iucr.org

The principles of column chromatography are also applied on a larger scale for the purification of synthesized compounds. ijpsjournal.com In this process, a stationary phase is packed into a column, and a solvent (mobile phase) carries the mixture through, separating the components based on their different affinities for the stationary phase. ijpsjournal.com

HPLC Method for Purity Assessment of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)-benzo[d]isothiazol-3(2H)-one
Parameter Condition
InstrumentShimadzu HPLC system with CBM-40 control unit, LC-40D pumps, and SPD-M40 PDA UV detector. iucr.org
ColumnAgilent Poroshell 120, EC-C18, 3.0 × 50 mm, 2.7 µm. iucr.org
Mobile PhaseWater/Acetonitrile gradient. iucr.org
Flow Rate1.2 mL/min. iucr.org

Bioanalytical Assays for In Vitro and In Vivo Quantification in Research Models

Bioanalytical assays are critical for determining the concentration of a drug candidate and its metabolites in biological matrices such as plasma, blood, or urine. biopharmaservices.comwuxiapptec.com These assays are essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.govnih.gov

For benzothiazinones like PBTZ169 (macozinone), which shares the this compound molecular formula with other related compounds, a liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) method was developed. researchgate.net This highly sensitive and specific technique is considered a gold standard for the quantification of small molecules in complex biological samples. wuxiapptec.com The method was established to support clinical trials and was capable of measuring not only the parent drug but also its metabolites in plasma samples. researchgate.net The detection of metabolites required optimization of the method to improve selectivity between isobaric species (molecules with the same mass). researchgate.net

Bioanalytical platforms like LC-MS/MS and ligand-binding assays (such as ELISA) are chosen based on the molecule's characteristics and the study's objectives. wuxiapptec.comnih.govprecisionformedicine.com For small molecules like the this compound compounds, LC-MS/MS is often the preferred platform due to its high sensitivity, specificity, and ability to multiplex the analysis of the parent drug and its metabolites. wuxiapptec.com

Method Validation Principles in Analytical Research Procedures

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.comamericanpharmaceuticalreview.com It ensures the reliability, quality, and consistency of the results obtained. ujpronline.com The validation of analytical methods is a regulatory requirement in pharmaceutical development and is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netglobalresearchonline.net

Key parameters are assessed during method validation:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components. globalresearchonline.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (within the same lab, short interval) and reproducibility (between labs). americanpharmaceuticalreview.comresearchgate.net

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. demarcheiso17025.com

These validation principles are applied to all analytical methods used in the research of this compound, from the HPLC methods used for purity assessment to the complex bioanalytical LC-MS/MS assays for pharmacokinetic studies, ensuring the integrity of the generated data. ujpronline.comamericanpharmaceuticalreview.com

Q & A

Q. What are the established synthetic protocols for C15H15F3N2O3S, and how can reproducibility be ensured?

The synthesis of C15H15F3N2O3S (2-Methylthio-4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)pyrimidine) involves nucleophilic substitution and coupling reactions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the trifluoromethyl group.
  • Reaction optimization : Monitor temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of pyrimidine core to trimethoxyphenyl reagent) to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
    For reproducibility, document all parameters (e.g., reaction time, catalyst loading) and include control experiments (e.g., blank runs without catalysts) .

Q. Which spectroscopic and analytical methods are critical for confirming the identity and purity of this compound?

  • 1H/13C NMR : Assign peaks for the methylthio group (δ ~2.5 ppm in 1H; δ ~15 ppm in 13C) and trifluoromethyl moiety (δ ~120–125 ppm in 13C) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 361.0964 (calculated) .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values.
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold .

Q. How should researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize enzymes/receptors with structural homology to known pyrimidine targets (e.g., kinase inhibitors).
  • Assay types : Use in vitro enzyme inhibition assays (IC50 determination) and cell-based viability assays (e.g., MTT for cytotoxicity).
  • Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks.
  • Dose range : Test 0.1–100 µM concentrations in triplicate to establish dose-response curves .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Address these by:

  • Orthogonal assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify unintended pathways .
  • Metabolic profiling : Incubate the compound with liver microsomes to identify degradation products (LC-MS/MS).
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish true activity from noise .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent variation : Systematically modify the trimethoxyphenyl group (e.g., replace methoxy with halogens) and assess impact on activity.
  • Multivariate analysis : Use PCA (principal component analysis) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
  • Crystallography : Solve co-crystal structures with target proteins to identify key binding interactions (e.g., hydrogen bonds with the pyrimidine ring) .

Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .
  • Analytical monitoring : Track degradation via UPLC-PDA at 254 nm and HRMS for fragment identification.
  • Kinetic modeling : Calculate t1/2 (half-life) using first-order decay models and Arrhenius plots for temperature-dependent stability .

Data Presentation Guidelines

  • Tables : Use ACS-style tables to compare IC50 values across derivatives (include SEM and p-values) .
  • Figures : Depict SAR trends using scatter plots (activity vs. logP) and heatmaps for substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.